

An In-depth Technical Guide to the Physical and Chemical Properties of Chilenine

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Compound of Interest

Compound Name: Chilenine

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Abstract

Chilenine is a naturally occurring isoindolobenzazepine alkaloid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of **Chilenine**, including its molecular structure, physicochemical characteristics, and spectral data. Detailed methodologies for its synthesis are outlined, and available information on its biological activities is presented. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

Chilenine, with the molecular formula $C_{20}H_{17}NO_7$, is an alkaloid found in plant species of the *Berberis* genus, such as *Berberis darwinii*.^[1] Its complex pentacyclic structure is the basis for its chemical and biological characteristics.

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₇ NO ₇	PubChem[1]
Molecular Weight	383.4 g/mol	PubChem[1]
IUPAC Name	3-hydroxy-7,8-dimethoxy-17,19-dioxo-11-azapentacyclo[12.7.0.0 ^{3,11} .0 ^{4,9} .0 ^{16,20}]henicosa-1(21),4(9),5,7,14,16(20)-hexaene-2,10-dione	PubChem[1]
CAS Number	71700-15-7	PubChem[1]
Melting Point	157-158 °C	ChemicalBook
Boiling Point (Predicted)	691.2±55.0 °C	ChemicalBook
Density (Predicted)	1.56±0.1 g/cm ³	ChemicalBook
XLogP3-AA	1.7	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	7	PubChem[1]
Solubility	Data not available	

Table 1: Physicochemical Properties of **Chilenine**

Spectral Data

Detailed experimental spectral data for **Chilenine** is not widely available in public databases. Researchers are advised to consult specialized analytical chemistry literature or acquire data through experimental analysis. The following sections outline the expected spectral characteristics based on the structure of **Chilenine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **Chilenine** is expected to be complex due to the numerous protons in distinct chemical environments within its pentacyclic structure. Aromatic protons would likely appear in the downfield region (δ 6.0-8.0 ppm). Protons on the aliphatic portions of the molecule, including the ethylamino bridge and the methylenedioxy group, would resonate in the upfield region. The chemical shifts would be influenced by the presence of heteroatoms (nitrogen and oxygen) and the overall rigidity of the fused ring system.
- ^{13}C NMR: The carbon NMR spectrum would display 20 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbons of the lactam rings are expected to have chemical shifts in the range of δ 160-180 ppm. Carbons in the aromatic rings would appear between δ 100-150 ppm. The aliphatic carbons would be found in the more shielded region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **Chilenine** would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

- O-H stretching: A broad band around 3400 cm^{-1} for the hydroxyl group.
- C-H stretching: Peaks around $3000\text{-}3100\text{ cm}^{-1}$ for aromatic C-H and $2850\text{-}3000\text{ cm}^{-1}$ for aliphatic C-H.
- C=O stretching: Strong absorptions around $1650\text{-}1700\text{ cm}^{-1}$ corresponding to the lactam carbonyl groups.
- C=C stretching: Bands in the $1450\text{-}1600\text{ cm}^{-1}$ region for the aromatic rings.
- C-O stretching: Absorptions in the $1000\text{-}1300\text{ cm}^{-1}$ range for the ether and hydroxyl functionalities.

Mass Spectrometry (MS)

The mass spectrum of **Chilenine** would show a molecular ion peak (M^+) at m/z 383.4. The fragmentation pattern would be complex, reflecting the stability of the fused ring system.

Common fragmentation pathways would likely involve the loss of small molecules such as CO, H₂O, and cleavage of the side chains.

Experimental Protocols

Isolation of Chilenine

While a specific, detailed protocol for the isolation of **Chilenine** is not readily available, a general procedure for the extraction of isoindolobenzazepine alkaloids from Berberis species can be adapted. It is important to note that the isolation process, particularly the choice of solvents and chromatographic conditions, can potentially lead to the formation of artifacts.[2]

General Workflow for Alkaloid Isolation from Berberis Species:

Caption: General workflow for the isolation of alkaloids from Berberis species.

Synthesis of Chilenine

Several synthetic routes to **Chilenine** and its analogs have been reported, often involving multi-step sequences. One key transformation is the construction of the isoindolobenzazepine skeleton. A common strategy involves the Houben–Hoesch cyclization.[3][4]

Illustrative Synthetic Strategy:

Caption: A generalized synthetic strategy towards **Chilenine**.

A detailed synthetic procedure for a cyano-**chilenine** analog, which includes steps relevant to the synthesis of **Chilenine** itself, has been described.[3][5] The synthesis involves the preparation of an isoindolinone derivative, followed by the introduction of a nitrile group and subsequent acid-catalyzed cyclization to form the pentacyclic core.

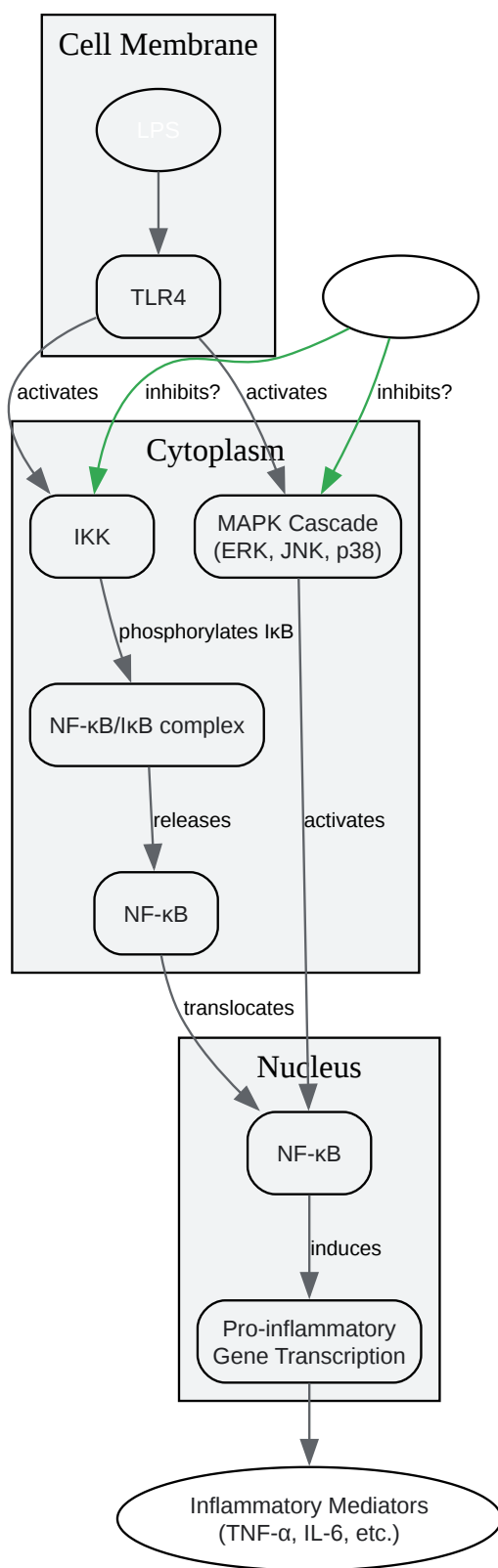
Biological Activity and Potential Signaling Pathways

The biological activities of **Chilenine** have not been extensively studied. However, isoindolobenzazepine alkaloids as a class have been reported to exhibit a range of biological effects, including cytotoxic and anti-inflammatory properties.[6]

Potential Anti-Inflammatory Effects and Signaling Pathways

While no direct studies on **Chilenine**'s anti-inflammatory mechanism have been found, research on structurally related compounds provides some insights into potential pathways. For instance, the lignan chicanine has been shown to exert anti-inflammatory effects by down-regulating inflammatory cytokines through the inhibition of the $\text{I}\kappa\text{B}\alpha$ /MAPK/ERK signaling pathways.[5] It is plausible that **Chilenine** could modulate similar inflammatory cascades.

Hypothesized Anti-Inflammatory Signaling Pathway for **Chilenine**:



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Caption: Hypothesized modulation of NF-κB and MAPK signaling by **Chilenine**.

Potential Cytotoxic Activity

Many alkaloids, including those from the isoquinoline family, have demonstrated cytotoxic effects against various cancer cell lines.[6] The cytotoxic potential of **Chilenine** remains to be thoroughly investigated. Future studies could involve screening **Chilenine** against a panel of cancer cell lines to determine its IC₅₀ values and elucidate its mechanism of cell death (e.g., apoptosis, necrosis).

Potential Acetylcholinesterase Inhibition

Alkaloids are a well-known class of acetylcholinesterase (AChE) inhibitors, which are relevant in the context of Alzheimer's disease treatment.[7] Given its nitrogen-containing heterocyclic structure, **Chilenine** could potentially exhibit AChE inhibitory activity. In vitro assays would be required to confirm and quantify this potential activity.

Conclusion

Chilenine is a structurally complex natural product with potential for further scientific investigation. This guide has summarized the currently available information on its physical and chemical properties. However, significant gaps remain in the experimental data, particularly concerning its detailed spectral characterization, solubility, and a comprehensive evaluation of its biological activities and mechanisms of action. Further research is warranted to fully elucidate the properties of **Chilenine** and to explore its potential applications in medicinal chemistry and drug discovery.

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References

- 1. Chloroquine attenuates lipopolysaccharide-induced inflammatory responses through upregulation of USP25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]
- 5. Synthesis of nuevamine and a cyano-chilenine analog via divergent C(sp³)–H bond functionalization of isoindolinone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
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